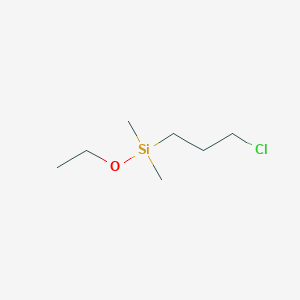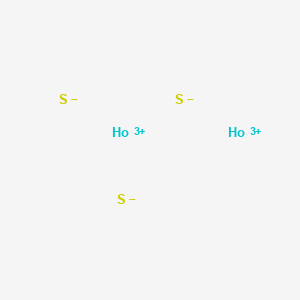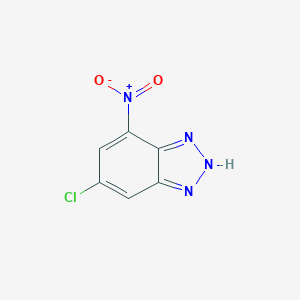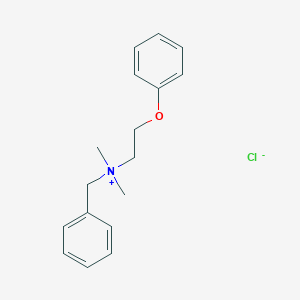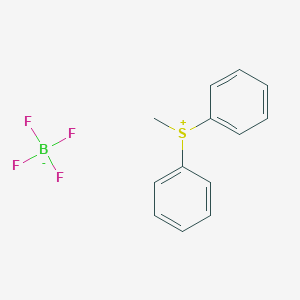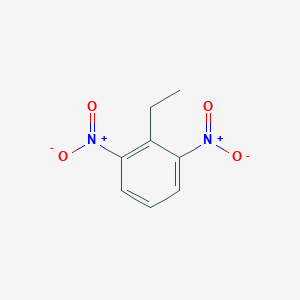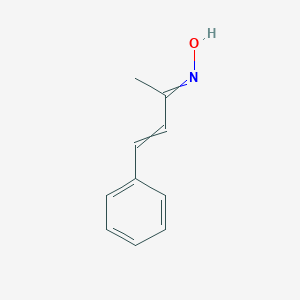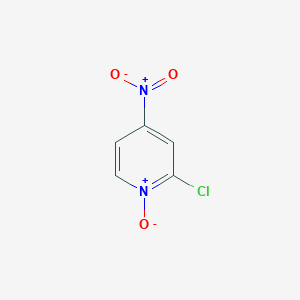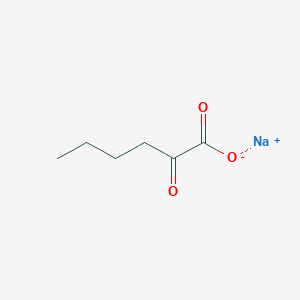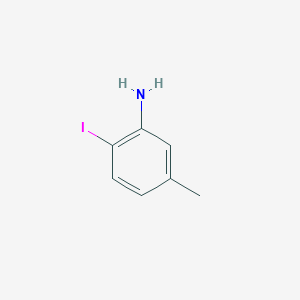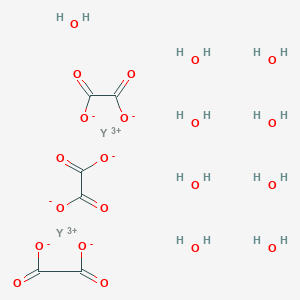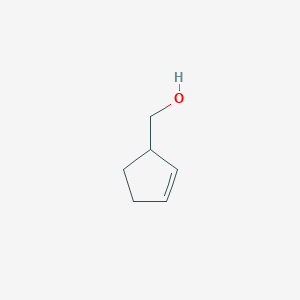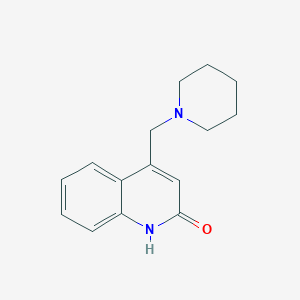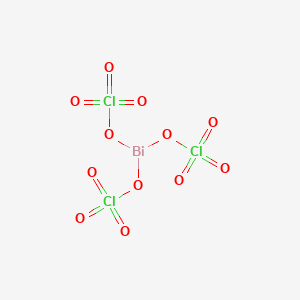
Diperchloryloxybismuthanyl perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diperchloryloxybismuthanyl perchlorate is a chemical compound with the molecular formula of BiCl3O5. It is a white crystalline powder that is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Diperchloryloxybismuthanyl perchlorate works by disrupting the cell membrane of bacteria and fungi. It reacts with the amino acids in the cell membrane, causing it to break down and ultimately leading to the death of the microorganism.
Efectos Bioquímicos Y Fisiológicos
Diperchloryloxybismuthanyl perchlorate has been shown to have low toxicity in animals and humans. However, prolonged exposure to high concentrations of the compound can lead to respiratory and skin irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diperchloryloxybismuthanyl perchlorate in lab experiments is its high stability and solubility in water. Additionally, it is relatively cheap compared to other disinfectants. However, one limitation is that it can only be used in certain types of experiments due to its antibacterial and antifungal properties.
Direcciones Futuras
There are several future directions for the use of Diperchloryloxybismuthanyl perchlorate in scientific research. One potential application is in the development of new disinfectants for use in hospitals and other healthcare facilities. Additionally, it could be used in the synthesis of new organic compounds with antibacterial and antifungal properties. Further research is needed to fully understand the potential uses of Diperchloryloxybismuthanyl perchlorate in scientific research.
In conclusion, Diperchloryloxybismuthanyl perchlorate is a unique chemical compound that has several potential applications in scientific research. Its antibacterial and antifungal properties make it a valuable tool in the development of new disinfectants and organic compounds. However, further research is needed to fully understand its potential uses and limitations.
Métodos De Síntesis
Diperchloryloxybismuthanyl perchlorate can be synthesized by reacting bismuth nitrate pentahydrate with sodium perchlorate in the presence of hydrochloric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product.
Aplicaciones Científicas De Investigación
Diperchloryloxybismuthanyl perchlorate has been widely used in scientific research due to its antibacterial and antifungal properties. It has been used as a disinfectant in hospitals and laboratories. Additionally, it has been used in the synthesis of various organic compounds.
Propiedades
Número CAS |
14059-45-1 |
|---|---|
Nombre del producto |
Diperchloryloxybismuthanyl perchlorate |
Fórmula molecular |
BiCl3O12 |
Peso molecular |
507.33 g/mol |
Nombre IUPAC |
diperchloryloxybismuthanyl perchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
Clave InChI |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
SMILES canónico |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



